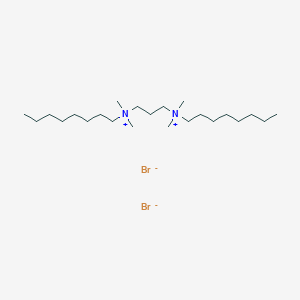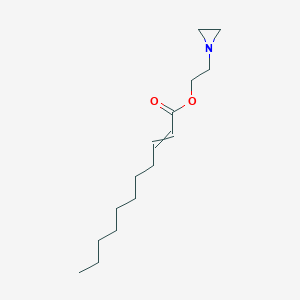
2-(Aziridin-1-YL)ethyl undec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-YL)ethyl undec-2-enoate is an organic compound that features an aziridine ring attached to an ethyl undec-2-enoate moiety Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-YL)ethyl undec-2-enoate typically involves the reaction of aziridine with ethyl undec-2-enoate under specific conditions. One common method includes the use of a base to deprotonate the aziridine, followed by nucleophilic attack on the ethyl undec-2-enoate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxic and volatile nature of aziridine .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-YL)ethyl undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
2-(Aziridin-1-YL)ethyl undec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-YL)ethyl undec-2-enoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
2-(Aziridin-1-yl)ethanol: An aziridine derivative with an ethanol group.
N-(2-aminoethyl)-1-aziridine-ethanamine: A more complex aziridine derivative with additional amino groups.
Uniqueness
2-(Aziridin-1-YL)ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both the reactivity of the aziridine ring and the functional group versatility of the undec-2-enoate .
Properties
CAS No. |
65871-40-1 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)18-14-13-16-11-12-16/h9-10H,2-8,11-14H2,1H3 |
InChI Key |
DDUVVSIJMCTETI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
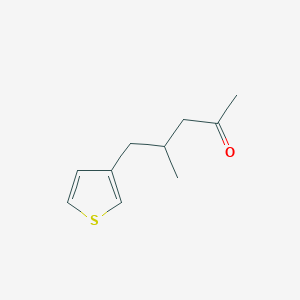
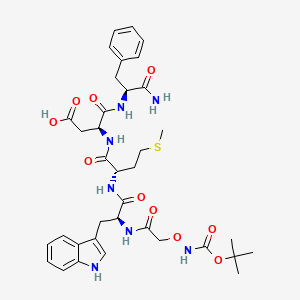
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

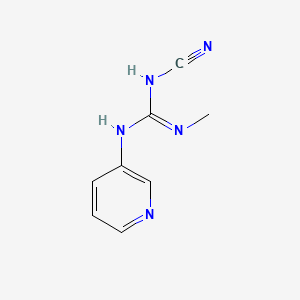
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
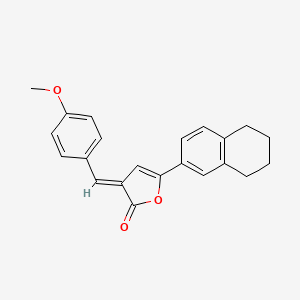
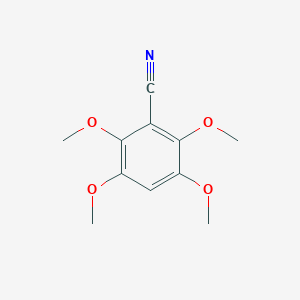
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
